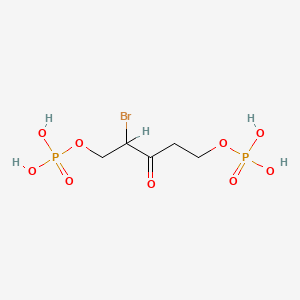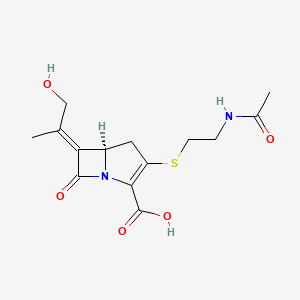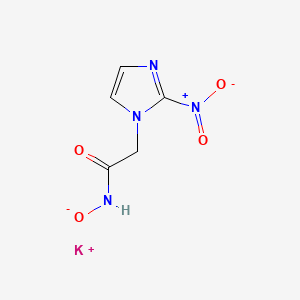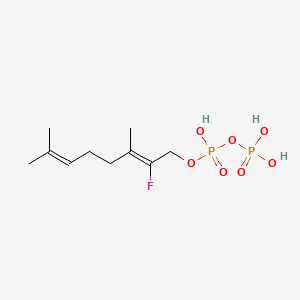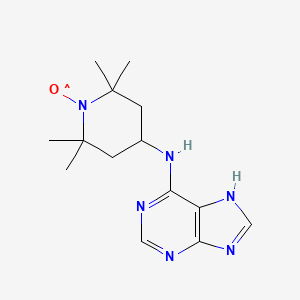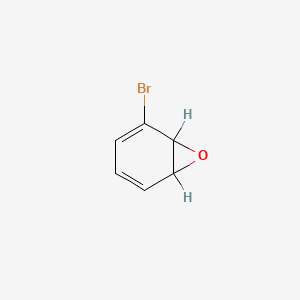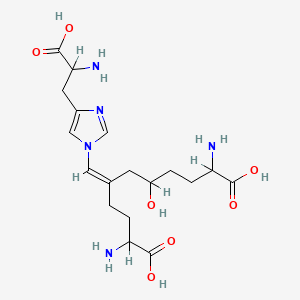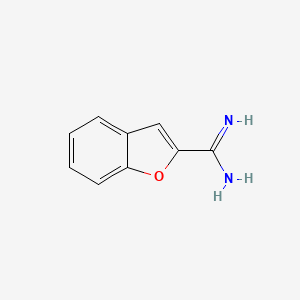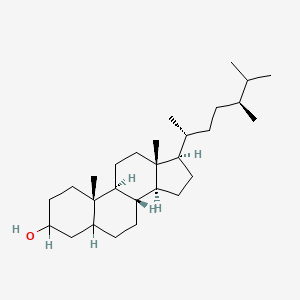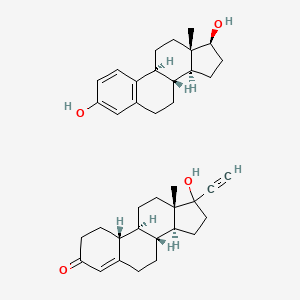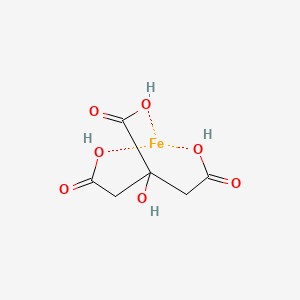
N,N-dimethylcarbamodithioic acid (1-acetamido-2,2,2-trichloroethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethylcarbamodithioic acid (1-acetamido-2,2,2-trichloroethyl) ester is an organonitrogen compound and an organosulfur compound.
科学的研究の応用
Carboxyl Protection in Peptide Synthesis
The 2,2,2-trichloroethyl esters, including variants of N,N-dimethylcarbamodithioic acid, have been utilized in peptide synthesis. Specifically, these esters offer a method for carboxyl protection. Marinier et al. (1973) demonstrated the synthesis of N-carbobenzoxy-peptide trichloroethyl esters, highlighting the efficacy of the 2,2,2-trichloroethyl group in peptide synthesis for carboxyl protection (Marinier, Kim, & Navarre, 1973).
Selective Cleavage of Ester Linkages
The selective cleavage of 2,2,2-trichloroethyl ester linkages is a critical process in organic synthesis. Chung et al. (1982) explored this in the presence of a phthalimido group, providing insights into the reductive cleavage methods (Chung, Meang, & Kim, 1982).
Synthesis of Nitroacetamides
N-Arylsulfonyl carbonimidodithioic acid dimethyl ester, a compound related to N,N-dimethylcarbamodithioic acid, has been utilized in the synthesis of nitroacetamides. Maybhate et al. (1991) discussed the generation of nitroenamines and their subsequent hydrolysis into N-arylsulfonyl-2-nitro-acetamides (Maybhate, Deshmukh, & Rajappa, 1991).
Reductive Cleavage with Sodium Telluride
The reductive cleavage of 2,2,2-trichloroethyl esters has also been achieved using sodium telluride. This method, researched by Blay et al. (1998), is notable for its compatibility with other functional groups, broadening the application in organic synthesis (Blay, Cardona, García, García, & Pedro, 1998).
特性
分子式 |
C7H11Cl3N2OS2 |
|---|---|
分子量 |
309.7 g/mol |
IUPAC名 |
(1-acetamido-2,2,2-trichloroethyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H11Cl3N2OS2/c1-4(13)11-5(7(8,9)10)15-6(14)12(2)3/h5H,1-3H3,(H,11,13) |
InChIキー |
DFTATZQBDBNHLQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)SC(=S)N(C)C |
正規SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)SC(=S)N(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


